molecular formula C6H6BrNO3S B8504430 Methanesulfonic acid 5-bromo-pyridin-3-yl ester

Methanesulfonic acid 5-bromo-pyridin-3-yl ester

Cat. No. B8504430
M. Wt: 252.09 g/mol
InChI Key: YOJQSUCORITJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methanesulfonic acid 5-bromo-pyridin-3-yl ester is a useful research compound. Its molecular formula is C6H6BrNO3S and its molecular weight is 252.09 g/mol. The purity is usually 95%.
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properties

Product Name

Methanesulfonic acid 5-bromo-pyridin-3-yl ester

Molecular Formula

C6H6BrNO3S

Molecular Weight

252.09 g/mol

IUPAC Name

(5-bromopyridin-3-yl) methanesulfonate

InChI

InChI=1S/C6H6BrNO3S/c1-12(9,10)11-6-2-5(7)3-8-4-6/h2-4H,1H3

InChI Key

YOJQSUCORITJSU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OC1=CC(=CN=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask is charged with 5-bromo-pyridin-3-ol (0.200 g, 1.126 mmol), potassium carbonate (0.212 g, 1.487 mmol) and acetone (3 mL). Methanesulfonyl chloride (0.143 g, 1.239 mmol) is then added dropwise. After 2 h, an other portion of methanesulfonyl chloride (0.071 g, 0.61 mmol) is added. After overnight stirring, the suspension is concentrated, diluted with ethyl acetate and filtered through a pad of silica gel. The filtrate is concentrated in vacuo to give a residue, which is purified by silica gel flash chromatography (heptane-ethyl acetate, 4:1 to 7:3) to give a mixture of product and starting material. The fractions are combined, washed three times with saturated aqueous sodium bicarbonate and dried over MgSO4. Concentration in vacuo gives methanesulfonic acid 5-bromo-pyridin-3-yl ester as an oil. 1H NMR (400 MHz, CDCl3) δ ppm 3.25 (s, 3H), 7.86 (m, 1H), 8.52 (d, J=2.3 Hz, 1H), 8.67 (d, J=1.8 Hz, 1H).
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.212 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.143 g
Type
reactant
Reaction Step Two
Quantity
0.071 g
Type
reactant
Reaction Step Three

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